molecular formula C22H21FN2O5S B2567663 2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451482-29-4

2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide

Cat. No. B2567663
CAS RN: 451482-29-4
M. Wt: 444.48
InChI Key: QPDCRKSOQNILJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, methoxy groups, a sulfamoyl group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Applications in Medical Imaging

Compounds structurally related to 2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide have been explored for their applications in medical imaging. For example, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was used in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls (Kepe et al., 2006). This study highlights the potential of fluorine-containing benzamide analogs for imaging and diagnosing neurological conditions.

Drug Design and Pharmacological Studies

Fluorinated benzamide derivatives have shown significant potential in drug design and pharmacological research. For instance, the development of fluorine-18-labeled benzamide analogues for imaging the sigma-2 receptor status of solid tumors with PET has demonstrated the role of such compounds in cancer diagnosis and therapy (Tu et al., 2007). The high tumor uptake and acceptable tumor/normal tissue ratios of these compounds underscore their utility in oncological research.

Chemical Synthesis and Material Science

The versatility of fluorine-containing compounds extends to chemical synthesis and material science. For example, catalyst- and solvent-free synthesis of fluorinated compounds through microwave-assisted techniques has been explored, demonstrating efficient and innovative approaches to synthesizing fluorinated molecules (Moreno-Fuquen et al., 2019). Such methodologies could potentially apply to the synthesis and modification of this compound, enhancing its utility in various applications.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could focus on exploring the potential applications of this compound, investigating its reactivity, or optimizing its synthesis .

properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-29-20-9-5-3-7-15(20)14-24-31(27,28)16-11-12-18(23)17(13-16)22(26)25-19-8-4-6-10-21(19)30-2/h3-13,24H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDCRKSOQNILJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.